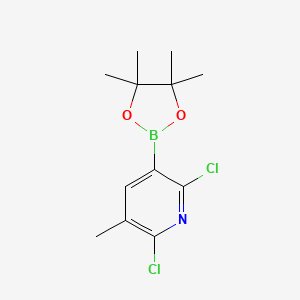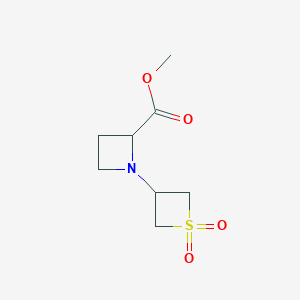
Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate is a heterocyclic compound that features both azetidine and thietane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate typically involves the formation of the azetidine and thietane rings through a series of chemical reactions. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form different amine derivatives.
Substitution: Both the azetidine and thietane rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while reduction of the azetidine ring can produce different amine derivatives .
Scientific Research Applications
Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate involves its interaction with various molecular targets. The azetidine ring, due to its ring strain, is highly reactive and can interact with enzymes and receptors in biological systems . The thietane ring, on the other hand, can undergo oxidation to form reactive intermediates that further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-Boc-azetidine-3-carboxylate: This compound also contains an azetidine ring and is used as a building block in organic synthesis.
Azetidine, 1-methyl-: This compound is a simpler azetidine derivative and is used in various chemical reactions.
Uniqueness
Methyl 1-(1,1-dioxidothietan-3-yl)azetidine-2-carboxylate is unique due to the presence of both azetidine and thietane rings, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO4S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
methyl 1-(1,1-dioxothietan-3-yl)azetidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO4S/c1-13-8(10)7-2-3-9(7)6-4-14(11,12)5-6/h6-7H,2-5H2,1H3 |
InChI Key |
VBHJXZNXNXVQQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN1C2CS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12966814.png)
![1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B12966817.png)
![(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one](/img/structure/B12966820.png)
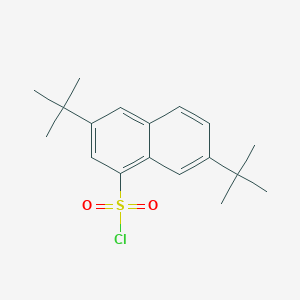
![2-(8-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12966843.png)
![1'-((Benzyloxy)carbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12966845.png)
![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B12966870.png)
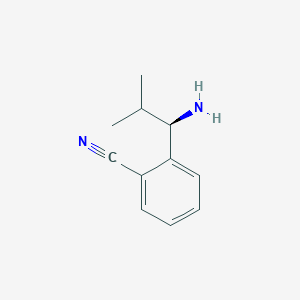
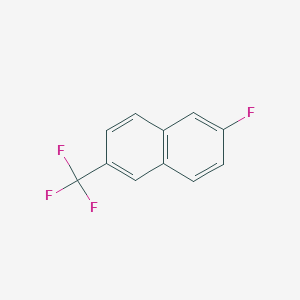

![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B12966887.png)


